molecular formula C11H12BrClFNO2 B15201725 2-Bromo-3-chloro-6-fluoroaniline, N-BOC protected

2-Bromo-3-chloro-6-fluoroaniline, N-BOC protected

Cat. No.: B15201725
M. Wt: 324.57 g/mol
InChI Key: ODXMGODPHDQHLS-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-6-fluoroaniline, N-BOC protected, is a chemical compound that belongs to the class of halogenated anilines. The N-BOC protection refers to the tert-butoxycarbonyl group attached to the nitrogen atom, which is commonly used to protect amines during chemical synthesis. This compound is of interest in various fields, including pharmaceuticals and organic chemistry, due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-6-fluoroaniline, N-BOC protected, typically involves the halogenation of aniline derivatives followed by the introduction of the N-BOC protecting group. One common method is as follows:

    Halogenation: Aniline is first subjected to bromination and chlorination reactions to introduce the bromo and chloro substituents at the desired positions on the aromatic ring.

    Fluorination: The fluorine atom is then introduced using a suitable fluorinating agent.

    N-BOC Protection: Finally, the amine group is protected by reacting the compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-6-fluoroaniline, N-BOC protected, can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromo, chloro, and fluoro) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Deprotection: The N-BOC group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Electrophilic Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides can react with the compound under suitable conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Deprotection: Trifluoroacetic acid or hydrochloric acid can be used to remove the N-BOC group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Bromo-3-chloro-6-fluoroaniline, N-BOC protected, has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with halogenated aromatic structures.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-6-fluoroaniline, N-BOC protected, depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of specific enzymes or receptors. The halogen atoms and the N-BOC group can influence the compound’s binding affinity and selectivity towards its molecular targets. The pathways involved may include interactions with active sites or allosteric sites of proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-fluoroaniline
  • 3-Bromo-2-chloro-6-fluoroaniline
  • 6-Bromo-3-chloro-2-fluoroaniline

Uniqueness

2-Bromo-3-chloro-6-fluoroaniline, N-BOC protected, is unique due to the specific arrangement of halogen atoms and the presence of the N-BOC protecting group. This combination of features provides distinct reactivity and stability, making it valuable for specific synthetic applications. The N-BOC group also allows for selective deprotection, enabling further functionalization of the compound.

Properties

Molecular Formula

C11H12BrClFNO2

Molecular Weight

324.57 g/mol

IUPAC Name

tert-butyl N-(2-bromo-3-chloro-6-fluorophenyl)carbamate

InChI

InChI=1S/C11H12BrClFNO2/c1-11(2,3)17-10(16)15-9-7(14)5-4-6(13)8(9)12/h4-5H,1-3H3,(H,15,16)

InChI Key

ODXMGODPHDQHLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1Br)Cl)F

Origin of Product

United States

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